molecular formula C16H17ClN2O B6244643 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 65-39-4

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No. B6244643
CAS RN: 65-39-4
M. Wt: 288.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, commonly known as 5-Phenoxyindole, is a synthetic compound with a wide variety of applications in scientific research. It is an indole derivative that is used in organic synthesis, biochemistry, and pharmacology. 5-Phenoxyindole is an important tool for investigating the structure and function of proteins, as well as for studying the mechanism of action of drugs. In addition, 5-Phenoxyindole is used in the production of a variety of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 5-Phenoxyindole is not well understood, but it is believed to interact with proteins through hydrogen bonding and electrostatic interactions. It is also believed to interact with the active site of enzymes, which can lead to the inhibition or activation of the enzyme. In addition, 5-Phenoxyindole can interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Phenoxyindole are not well understood. It is believed to interact with proteins and enzymes, but the exact mechanism of action is not known. It is also believed to interact with DNA, which can lead to changes in gene expression. In addition, 5-Phenoxyindole can interact with cell membranes, which can lead to changes in cell signaling.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Phenoxyindole in lab experiments is its high purity and solubility. It is also relatively stable and can be used in a wide range of temperatures and pH levels. However, the compound is toxic and should be handled with caution. In addition, it is not soluble in organic solvents, so it must be used in aqueous solutions.

Future Directions

There are a number of potential future directions for 5-Phenoxyindole. One potential direction is to use it as a fluorescent probe to study the structure and function of proteins. Another potential direction is to use it to study the mechanism of action of drugs. In addition, 5-Phenoxyindole could be used to study the interactions between proteins and DNA. Finally, 5-Phenoxyindole could be used to study the interactions between cell membranes and signaling pathways.

Synthesis Methods

5-Phenoxyindole is synthesized from the reaction of 5-bromoindole and phenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 50-60°C. The product is then purified by recrystallization and chromatography. The yield of the reaction is usually high, with a purity of more than 90%.

Scientific Research Applications

5-Phenoxyindole has a wide range of applications in scientific research. It is used as a fluorescent probe for the study of proteins, as it can bind to specific sites on the protein and fluoresce when exposed to certain wavelengths of light. It is also used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. In addition, 5-Phenoxyindole can be used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride involves the reaction of 5-phenoxy-1H-indole with ethyl bromoacetate to form 2-(5-phenoxy-1H-indol-3-yl)ethyl 2-bromoacetate. This intermediate is then reacted with ammonia to form 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "5-phenoxy-1H-indole", "ethyl bromoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-phenoxy-1H-indole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(5-phenoxy-1H-indol-3-yl)ethyl 2-bromoacetate.", "Step 2: The intermediate 2-(5-phenoxy-1H-indol-3-yl)ethyl 2-bromoacetate is then reacted with ammonia in ethanol to form 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine.", "Step 3: The amine product is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine." ] }

CAS RN

65-39-4

Product Name

2-(5-phenoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Molecular Formula

C16H17ClN2O

Molecular Weight

288.8

Purity

95

Origin of Product

United States

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